molecular formula C7H9NO2 B8486707 3-(1-Methoxy-cyclopropyl)-3-oxo-propionitrile

3-(1-Methoxy-cyclopropyl)-3-oxo-propionitrile

Cat. No. B8486707
M. Wt: 139.15 g/mol
InChI Key: YLLCXOSEDMZWAI-UHFFFAOYSA-N
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Patent
US07582638B2

Procedure details

Add a solution of 2 M LDA in THF (29.1 mL, 58.3 mmol) to a dry ice-acetone cooled solution of 1-methoxy-cyclopropanecarboxylic acid methyl ester (WO2005/014577) (3.45 g, 26.5 mmol) and acetonitrile (2.17 g mL, 53.0 mmol) in THF (30 mL). Stir the reaction mixture at −78° C. for 1 hour and then at 22° C. for 0.5 hour. Evaporate the solvent to give a brown solid. Filter and wash with hexanes. Add 2N hydrochloric acid and extract three times with diethyl ether (50 mL each). Dry the combined organic phases over sodium sulfate. Removal of solvent provides a red oil (3.55 g, 96% yield, ES+(m/z) 140.1 [M+H]).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
29.1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Li+].[CH3:2][CH:3]([N-:5]C(C)C)C.C(=O)=O.CC(C)=O.C[O:17][C:18]([C:20]1([O:23][CH3:24])[CH2:22][CH2:21]1)=O.C(#N)C>C1COCC1>[CH3:24][O:23][C:20]1([C:18](=[O:17])[CH2:2][C:3]#[N:5])[CH2:22][CH2:21]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Name
Quantity
3.45 g
Type
reactant
Smiles
COC(=O)C1(CC1)OC
Name
Quantity
2.17 g
Type
reactant
Smiles
C(C)#N
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
29.1 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
Stir the reaction mixture at −78° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 22° C. for 0.5 hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
Evaporate the solvent
CUSTOM
Type
CUSTOM
Details
to give a brown solid
FILTRATION
Type
FILTRATION
Details
Filter
WASH
Type
WASH
Details
wash with hexanes
ADDITION
Type
ADDITION
Details
Add 2N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extract three times with diethyl ether (50 mL each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined organic phases over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of solvent
CUSTOM
Type
CUSTOM
Details
provides a red oil (3.55 g, 96% yield, ES+(m/z) 140.1 [M+H])

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC1(CC1)C(CC#N)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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